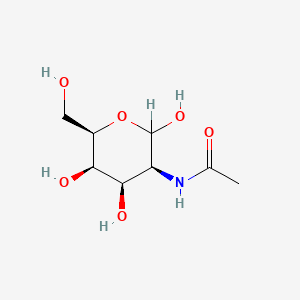

2-Acetamido-2-Deoxy-D-Talopyranose

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-XLSKCSLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725229 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282727-46-2 | |

| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamido 2 Deoxy D Talopyranose and Its Analogues

Chemical Synthesis Pathways

Chemical synthesis provides robust and scalable methods for producing 2-acetamido-2-deoxy-D-talopyranose and its derivatives. These pathways often begin with readily available carbohydrate precursors and employ a series of well-established organic reactions.

Approaches from D-Lyxose and Related Carbohydrate Precursors

A primary route to this compound starts from D-lyxose. evitachem.comcdnsciencepub.com This aldopentose is a convenient starting material due to its stereochemical arrangement, which facilitates the introduction of the required functionalities at specific positions. The synthesis typically involves the extension of the carbon chain and subsequent modification to introduce the acetamido group at the C-2 position.

One established method involves treating D-lyxose with nitromethane (B149229) in the presence of a base like sodium methoxide. evitachem.com This reaction forms 1-deoxy-1-nitro-D-galactitol, extending the carbon chain and setting the stage for the introduction of the amino group. evitachem.com This nitroalkane intermediate is a versatile precursor for further transformations.

Modified Nef Reaction and Nitro Compound Intermediates

The conversion of the nitro group into a carbonyl group, a key step in many carbohydrate syntheses, is often accomplished via the Nef reaction. slideshare.net In the synthesis of this compound, a modified Nef reaction is employed on intermediates derived from D-lyxose. evitachem.comcdnsciencepub.com

Following the initial nitromethane addition to D-lyxose, the resulting 1-deoxy-1-nitro-D-galactitol undergoes acetylation. Subsequent treatment with methanolic ammonia (B1221849) yields a mixture of 2-acetamido derivatives. evitachem.com These 2-acetamido-1,2-dideoxy-1-nitrohexitol intermediates, specifically the D-talo and D-galacto epimers, are then subjected to a modified Nef reaction. cdnsciencepub.com This reaction converts the nitro group into a carbonyl group, yielding 2-acetamido-2-deoxy-D-talose and its epimer, 2-acetamido-2-deoxy-D-galactose. cdnsciencepub.com The desired D-talo isomer can then be isolated. Under the mild conditions of the modified Nef reaction, partial hydrolysis of the D-talose derivative can occur, which is often addressed by re-N-acetylation using aqueous acetic anhydride (B1165640) in the presence of a basic ion-exchange resin. cdnsciencepub.com

Table 1: Key Intermediates in the Synthesis from D-Lyxose

| Compound Name | Starting Material | Key Transformation | Product |

|---|---|---|---|

| 1-Deoxy-1-nitro-D-galactitol | D-Lyxose | Nitromethane addition | Key nitroalkane intermediate |

| 2-Acetamido-1,2-dideoxy-1-nitro-D-talitol | 1-Deoxy-1-nitro-D-galactitol derivatives | Acetylation and ammonolysis | Precursor for Nef reaction |

| 2-Acetamido-2-deoxy-D-talose | 2-Acetamido-1,2-dideoxy-1-nitro-D-talitol | Modified Nef reaction | Target amino sugar |

Protecting Group Strategies and Stereocontrol in Pyranose Ring Formation

The strategic use of protecting groups is fundamental to carbohydrate synthesis, ensuring that specific hydroxyl groups remain unreacted while others are modified. organic-chemistry.org In the synthesis of complex oligosaccharides containing 2-acetamido-2-deoxy sugars, a variety of protecting groups are employed to control reactivity and stereochemistry. nih.gov

For instance, in the synthesis of oligosaccharides containing a related amino sugar, 2-acetamido-2-deoxy-l-altruronic acid, a diacetyl strategy was used to mask the N-acetamido group as an imide. nih.gov This approach was crucial for achieving high-yielding glycosylations. The choice of N-protecting groups, such as trichloroacetamide (B1219227) or azido (B1232118) groups, can significantly influence the conformational behavior of the pyranose ring and the stereochemical outcome of glycosylation reactions. nih.gov The stability of protecting groups under various reaction conditions is a critical consideration. For example, the tert-butyloxycarbonyl (Boc) group is acid-sensitive, offering an orthogonal deprotection strategy when used alongside base-labile or other types of protecting groups. organic-chemistry.orgnih.gov

Stereocontrol during the formation of the pyranose ring is paramount. The configuration of the substituents, including the protecting groups, on the precursor molecule dictates the final stereochemistry of the cyclic sugar. The anomeric effect and the participation of neighboring groups, such as the C-2 acetamido group, play a significant role in directing the stereochemical outcome of glycosylation reactions.

Regioselective Functionalization and Derivatization

Regioselective functionalization allows for the modification of a specific hydroxyl group within a polyhydroxylated carbohydrate. This is often achieved by taking advantage of the different reactivities of primary versus secondary hydroxyl groups or by using specific protecting group strategies. rsc.org Bulky protecting groups like trityl or silyl (B83357) ethers are commonly used to selectively protect the less sterically hindered primary hydroxyl group. rsc.org

In the context of 2-acetamido-2-deoxy sugars, regioselective derivatization is key to creating building blocks for oligosaccharide synthesis. For example, a general method for selectively modifying the amino group of 2-amino-2-deoxy-D-mannopyranose involves the preparation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-mannopyranose oxalate, which allows for the introduction of various acyl groups onto the amino function. nih.gov

Furthermore, regioselective reductive ring opening of benzylidene acetals is a powerful technique to expose specific hydroxyl groups for further functionalization. rsc.org This allows for the synthesis of partially protected sugar derivatives that can act as glycosyl acceptors in subsequent coupling reactions.

Synthesis of Anomeric Forms and Glycosidic Linkages

The synthesis of specific anomeric forms (α or β) of glycosides is a central challenge in carbohydrate chemistry. The formation of 1,2-cis-glycosidic linkages, such as in β-mannosides, is particularly difficult due to steric hindrance and the absence of an anomeric effect to favor this stereochemistry. nih.gov

For the synthesis of 2-acetamido-2-deoxy-β-mannosides, a challenging class of microbial glycosides, a stereoselective anomeric O-alkylation of a 2N,3O-oxazolidinone-protected D-mannosamine has been developed. nih.gov This method utilizes sugar-derived alkyl triflates and affords the desired β-mannosides in good yields and with excellent stereoselectivity. nih.gov The C2-acetamido group can present an additional challenge as it may rearrange to a less reactive oxazoline (B21484) intermediate during glycosylation. nih.gov

The synthesis of anomeric halides, such as glycosyl bromides, is a common strategy to create reactive glycosyl donors for the formation of glycosidic bonds. nih.gov These donors can then be reacted with glycosyl acceptors in the presence of a promoter to form the desired oligosaccharide. The choice of protecting groups on both the donor and acceptor is crucial for the success and stereoselectivity of the glycosylation reaction. nih.govdokumen.pub

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and stereoselectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly valuable for the synthesis of complex carbohydrates and their derivatives.

Enzymes such as glycosidases and glycosyltransferases can be used to form or hydrolyze glycosidic bonds with high specificity. For example, β-N-acetylhexosaminidase from Aspergillus oryzae has been used to catalyze the synthesis of disaccharides containing 2-acetamido-2-deoxy-β-D-galactopyranose. nih.gov While this specific example does not produce this compound, it illustrates the potential of using enzymes for the regioselective formation of glycosidic linkages involving amino sugars.

In other chemoenzymatic strategies, enzymes are used to prepare key intermediates. For instance, E. coli nucleoside phosphorylases have been employed in the synthesis of nucleoside analogues, where an enzymatically synthesized sugar phosphate (B84403) is condensed with a nucleobase. beilstein-journals.org Similar strategies could potentially be adapted for the synthesis of glycosides of this compound, where an enzyme could catalyze the coupling of a talopyranose derivative to an aglycone. The development of chemoenzymatic routes often relies on the availability of suitable enzymes with the desired substrate specificity and the chemical synthesis of the necessary activated sugar donors or acceptors. documentsdelivered.com

Integration of Enzymatic Steps in Synthetic Routes

The synthesis of complex carbohydrates such as this compound often involves multi-step chemical processes. nih.gov The integration of enzymatic steps into these routes offers significant advantages, particularly in achieving high selectivity and avoiding the extensive use of protecting groups. nih.govnih.gov Enzymes can catalyze specific transformations under mild conditions, which is often challenging with purely chemical methods. chembk.com

For instance, enzymatic synthesis can be employed for the creation of glycosidic bonds (transglycosylation) or for the epimerization of sugar precursors. google.comnih.gov N-Acetyl-D-talosamine can be prepared through an enzyme-catalyzed reaction involving N-acetyl-D-glucosamine and D-arabinose. chembk.com Furthermore, enzymes like β-N-acetylhexosaminidases have been utilized in the synthesis of related disaccharides, demonstrating their utility in forming specific linkages. nih.govmdpi.com The interconversion of N-Acetyl-D-glucosamine to N-acetyl-D-mannosamine using N-Acetyl-D-glucosamine-2-epimerase is a well-known enzymatic process that highlights the power of enzymes to alter stereochemistry at a specific carbon, a key step in accessing different sugar isomers. google.com This enzymatic approach can be part of a broader synthetic strategy to produce a variety of amino sugars. google.comacs.org

A chemoenzymatic approach often begins with a readily available starting material, which is chemically modified to a suitable intermediate that can then be acted upon by one or more enzymes to achieve the desired final product. nih.govrsc.org This combination of chemical and enzymatic steps allows for a more efficient and targeted synthesis of rare sugars like this compound. acs.org

Enzyme-Mediated Transformations for Stereo- and Regioselectivity

Enzymes are unparalleled in their ability to control stereochemistry and regioselectivity in chemical transformations, a feature that is highly valuable in carbohydrate synthesis. nih.govnih.gov The synthesis of this compound and its analogues benefits significantly from enzymes that can distinguish between similar functional groups and create or alter stereocenters with high precision. cas.cnmdpi.com

Stereoselectivity: Epimerases are a key class of enzymes that catalyze the inversion of stereochemistry at a single carbon center. For example, the enzyme CapG from Staphylococcus aureus is a 2-epimerase that interconverts UDP-N-acetyl-D-talosamine (UDP-TalNAc) and UDP-N-acetyl-D-fucosamine (UDP-FucNAc). nih.gov While this specific reaction involves the D-fucosamine epimer, it demonstrates the principle of enzymatic control at the C-2 position. The biosynthesis of N-acetyl-D-mannosamine from N-acetyl-D-glucosamine is catalyzed by N-acylglucosamine 2-epimerase, showcasing another targeted stereochemical transformation. google.comgoogle.com Such enzymatic reactions provide access to different sugar configurations that are difficult to obtain selectively through chemical means.

Table 1: Examples of Enzymes in Stereoselective and Regioselective Synthesis

| Enzyme Class | Specific Enzyme Example | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Epimerase | N-Acetyl-D-glucosamine-2-epimerase | N-Acetyl-D-glucosamine ↔ N-Acetyl-D-mannosamine | Stereoselective (C-2) | google.com |

| Epimerase | CapG | UDP-N-acetyl-D-talosamine ↔ UDP-N-acetyl-D-fucosamine | Stereoselective (C-2) | nih.gov |

| Hydrolase/Glycosyltransferase | β-N-Acetylhexosaminidase (Aspergillus oryzae) | GalNAc transfer to GlcNAc | Regioselective (C-4/C-6) | nih.gov |

Biosynthetic Pathways and Precursors

Context of Natural Occurrence and Synthetic Necessity

This compound, also known as N-acetyl-D-talosamine (TalNAc), is an amino sugar that is not commonly found in nature. evitachem.com Its epimer at the C-4 position, N-acetyl-D-galactosamine (GalNAc), is a widespread component of glycoproteins and glycosaminoglycans like chondroitin (B13769445) sulfate. mdpi.comevitachem.comnih.gov The rarity of TalNAc in natural systems necessitates its production through chemical or enzymatic synthesis for research purposes. evitachem.com

The synthetic necessity arises from its importance in glycobiology and biochemistry. evitachem.com As a structural analogue and epimer of more common amino sugars, it serves as a valuable tool for studying the structure and function of carbohydrates and the enzymes that process them. nih.govchembk.com For instance, it can be used as a substrate or inhibitor to probe the active sites and mechanisms of enzymes like glycosidases. chembk.comevitachem.combiosynth.com Furthermore, its phosphorylated derivatives have been explored for potential therapeutic applications, highlighting the need for efficient synthetic access to this rare sugar. evitachem.com Its L-isomer, N-acetyl-L-talosaminuronic acid, is a component of the cell wall in certain archaea, further stimulating interest in the synthesis of talosamine derivatives. rug.nl

Relationship to UDP-D-N-Acetylglucosamine and Other Sugar Nucleotides as Precursors

In biological systems, the synthesis of complex sugars almost invariably proceeds from activated nucleotide sugar precursors. oup.com The primary precursor for the biosynthesis of most amino sugars is Uridine diphosphate (B83284) N-acetyl-D-glucosamine (UDP-GlcNAc). wikipedia.orgnih.govresearchgate.net This nucleotide sugar is the end-product of the hexosamine biosynthesis pathway, which starts from fructose-6-phosphate (B1210287) and glutamine. wikipedia.org

UDP-GlcNAc serves as the starting point for a cascade of enzymatic modifications that lead to a diverse array of other amino sugars. researchgate.net The biosynthetic pathways for related compounds strongly suggest that the formation of a talosamine-containing nucleotide sugar would also originate from UDP-GlcNAc. For example, the biosynthesis of UDP-L-FucNAc in Staphylococcus aureus proceeds through the intermediate UDP-N-acetyl-L-talosamine (UDP-L-TalNAc), which is formed from UDP-GlcNAc via enzymatic steps. researchgate.net Similarly, cell extracts of Pseudomonas aeruginosa can convert UDP-GlcNAc into a mixture of nucleotide sugars including UDP-L-GalNAc, demonstrating the central role of UDP-GlcNAc as a branching point for the synthesis of various epimers. nih.gov Therefore, UDP-GlcNAc is the key metabolic precursor for the biosynthesis of this compound derivatives in organisms where they occur.

Key Enzymatic Steps in Biosynthesis (e.g., epimerization, deoxygenation)

The biosynthesis of rare deoxy and amino sugars from common precursors like UDP-GlcNAc involves a series of key enzymatic transformations. researchgate.netnih.gov These reactions, primarily catalyzed by pyridoxal (B1214274) phosphate (PLP)-dependent enzymes and short-chain dehydrogenases/reductases (SDRs), are responsible for generating the vast structural diversity of sugars found in nature. researchgate.netnih.gov

Epimerization: This is a crucial step for altering the stereochemistry of the sugar molecule. The conversion of a glucose configuration to a talose configuration requires epimerization at both the C-2 and C-4 positions. As seen in the synthesis of other sugars, epimerases act on nucleotide-activated substrates. core.ac.uk The conversion of UDP-GlcNAc to UDP-GalNAc (epimerization at C-4) is a common step, and subsequent epimerization at C-2 would yield UDP-TalNAc. The enzyme CapG, a 2-epimerase, acts on UDP-N-acetyl-d-talosamine, confirming that epimerization at the C-2 position is a known biological process. nih.gov

Deoxygenation: This reaction involves the removal of a hydroxyl group, a common feature in many specialized sugars. nih.govacs.org The biosynthesis of 2-acetamido-2,6-dideoxy-D-glucose (QuiNAc) from UDP-GlcNAc involves an initial 4,6-dehydration to form a 4-keto-6-deoxy intermediate, followed by a reduction step. nih.gov While this compound itself is not a deoxysugar (beyond the inherent deoxy at C-2 of the amino group), deoxygenation reactions are fundamental to the broader biosynthetic pathways of modified sugars and often occur in concert with amination and epimerization steps to produce the final structures. nih.govnih.govresearchgate.net

Transamination: The introduction of an amino group, typically at a keto-position on the sugar ring, is catalyzed by aminotransferases. researchgate.netnih.gov While the amino group in this compound originates from glucosamine (B1671600) (and ultimately glutamine) via the hexosamine biosynthetic pathway, subsequent modifications on the nucleotide sugar may involve other transamination steps for different sugar families. wikipedia.orgnih.gov

Table 2: Key Biosynthetic Reactions and Precursors

| Reaction Type | Enzyme Class | Precursor | Intermediate/Product | Reference |

|---|---|---|---|---|

| Initial Activation | Pyrophosphorylase | GlcNAc-1-phosphate + UTP | UDP-GlcNAc | researchgate.net |

| Epimerization (C-4) | 4-Epimerase | UDP-GlcNAc | UDP-GalNAc | nih.gov |

| Epimerization (C-2) | 2-Epimerase | UDP-N-acetyl-D-talosamine | UDP-N-acetyl-D-fucosamine | nih.gov |

| Dehydration/Reduction | Dehydratase/Reductase | UDP-GlcNAc | UDP-QuiNAc | nih.gov |

Chemical Reactivity and Derivatization Studies

Glycosylation Reactions and Glycosidic Bond Formation

Glycosylation is a fundamental reaction in carbohydrate chemistry, involving the formation of a glycosidic bond between a glycosyl donor (an activated sugar) and a glycosyl acceptor (typically containing a nucleophilic hydroxyl group). 2-Acetamido-2-Deoxy-D-Talopyranose can participate in this crucial reaction as both a donor and an acceptor, enabling its incorporation into oligosaccharides and glycoconjugates. evitachem.com

When serving as a glycosyl donor, this compound must first be chemically activated at its anomeric carbon (C-1). The direct use of N-acetylated amino sugars as donors can be challenging due to the participation of the neighboring acetamido group, which can lead to the formation of stable oxazoline (B21484) side products and poor reaction yields. nih.gov To overcome this, synthetic strategies often involve the use of alternative N-protecting groups (like an azido (B1232118) group) during the glycosylation step, which is later converted to the acetamido group.

Specialized D-talosamine donors can be prepared for use in oligosaccharide synthesis. For instance, methods have been developed to synthesize talosamine donors from epoxides, which can then be used to form glycosidic linkages. researchgate.net The stereochemical outcome of the glycosylation (whether an α or β linkage is formed) is highly dependent on the reaction conditions, the nature of the protecting groups on the sugar, and the type of activator used. nih.gov The synthesis of complex oligosaccharides often requires a carefully planned strategy to assemble monosaccharide building blocks in the correct sequence and with the desired stereochemistry. mpg.de

In its role as a glycosyl acceptor, the hydroxyl groups of this compound act as nucleophiles, attacking the anomeric center of an activated glycosyl donor to form a new glycosidic bond. evitachem.com The reactivity of the different hydroxyl groups (at positions C-3, C-4, and C-6) can be modulated by using specific protecting groups, allowing for regioselective glycosylation at a particular position. This control is essential for the assembly of defined glycoconjugate structures. wisc.edu Building blocks derived from the synthesis of talosamine donors can also be employed as glycosyl acceptors for further chain elongation. researchgate.net This dual functionality makes it a versatile component in the convergent synthesis of complex carbohydrates.

The following table provides a generalized overview of glycosylation reactions involving this compound.

| Role | Reactant 1 (Donor) | Reactant 2 (Acceptor) | Product |

| As Glycosyl Donor | Activated this compound derivative | A saccharide or alcohol with a free hydroxyl group | Disaccharide or Glycoside containing a talosamine unit |

| As Glycosyl Acceptor | An activated glycosyl donor (e.g., glucosyl bromide) | This compound derivative | Disaccharide with talosamine at the non-reducing end |

Phosphorylation and Phosphate (B84403) Derivatives

Phosphorylation is a key biochemical modification that often activates sugars for participation in metabolic pathways. The hydroxyl groups of this compound, particularly the primary hydroxyl at the C-6 position, are targets for such modifications. evitachem.com

The primary phosphate derivative of interest is N-Acetyl-D-Talopyranose-6-Phosphate. This compound can be formed through enzymatic or chemical synthesis. Enzymatic phosphorylation can be achieved using specific kinases. nih.govnih.gov For example, N-acetylmannosamine, the C-2 epimer of N-acetyltalosamine, is phosphorylated by N-acetylmannosamine kinase. oup.com

Chemical synthesis provides an alternative route. Prodrug strategies, such as the ProTide approach, have been developed for the related N-acetylmannosamine to deliver the 6-phosphate version into cells. nih.gov This involves creating phosphoramidate (B1195095) derivatives of the acetylated sugar, which can be enzymatically cleaved inside the cell to release the active sugar-phosphate. nih.govnih.gov A similar strategy could be applied to this compound to generate its 6-phosphate derivative.

The table below summarizes approaches for the synthesis of N-Acetyl-D-Talopyranose-6-Phosphate.

| Synthesis Type | Method | Starting Material | Key Reagent/Enzyme | Product |

| Enzymatic | Kinase-mediated phosphorylation | This compound | Kinase, ATP | N-Acetyl-D-Talopyranose-6-Phosphate |

| Chemical | Prodrug Synthesis (Phosphoramidate) | Acetylated this compound | Phosphorylating agent (e.g., phosphoryl chloride derivative) | Phosphoramidate Prodrug of N-Acetyl-D-Talopyranose-6-Phosphate |

Implications for Metabolic Pathway Studies

The study of N-Acetyl-D-Talopyranose-6-Phosphate is highly relevant to understanding certain metabolic diseases, most notably GNE Myopathy. nih.gov This rare genetic disorder is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. medlineplus.gov This enzyme performs the first two committed steps in the biosynthesis of sialic acid, a crucial sugar for cell-surface glycan structures. oup.com

The enzyme's kinase function is to phosphorylate N-acetylmannosamine (ManNAc) to N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govmedlineplus.gov In GNE myopathy, deficient enzyme activity leads to a shortage of ManNAc-6-P and, consequently, reduced sialic acid levels (hyposialylation) on muscle cells, which is thought to contribute to the progressive muscle atrophy. nih.govmdpi.com Research into N-acetyltalosamine and its 6-phosphate derivative, as an epimer of ManNAc, is part of a broader effort to find substrate replacement therapies that could bypass the defective GNE enzyme and restore the sialic acid pathway. nih.gov

Analogue and Modified Structure Synthesis

To probe its biological function and develop potential therapeutic agents, numerous analogues and modified structures of this compound have been synthesized. These modifications can alter the compound's stability, solubility, and interaction with enzymes. The parent compound itself can be synthesized from precursors like D-lyxose. evitachem.com

Key classes of synthesized analogues include:

Fluorinated Analogues: The replacement of a hydroxyl group with fluorine can significantly alter a sugar's biological activity. 4-Deoxy-4-fluoro analogues of related amino sugars have been synthesized and evaluated as inhibitors of glycoconjugate biosynthesis. nih.gov The synthesis of a 4-fluoro analogue of talosamine can be achieved via intermediates like 1,6:2,3-dianhydro-β-D-talopyranose. beilstein-journals.org

C-Glycoside Analogues: In these structures, the anomeric oxygen is replaced by a carbon atom, creating a more stable link that is resistant to enzymatic hydrolysis by glycosidases. An α-C(1→3)-mannopyranoside of N-acetyltalosamine has been synthesized and studied for its inhibitory properties. acs.org

Carbasugar Analogues: These analogues feature a methylene (B1212753) group in place of the pyranose ring oxygen. This modification changes the molecule's conformation and chemical properties while often retaining its ability to be recognized by biological systems. researchgate.net

Other Derivatives: A variety of other derivatives have been prepared for research purposes, including sulfonylhydrazones mdpi.com and isotopically labeled versions (e.g., with ¹³C) to trace metabolic fates. medchemexpress.com

The following table details some of the synthesized analogues of this compound.

| Analogue Class | Specific Modification | Synthetic Precursor / Key Reaction |

| Fluorinated Analogue | Replacement of 4-OH with Fluorine | Reaction of 1,6:2,3-dianhydro-β-D-talopyranose with DAST beilstein-journals.org |

| C-Disaccharide | C-C bond instead of glycosidic O | Ozonolysis of a complex cyclohexene (B86901) derivative acs.org |

| Carbasugar | Ring oxygen replaced by CH₂ | Intramolecular tandem Michael/aldol cyclisation researchgate.net |

| Sulfonylhydrazone | Derivatization at the anomeric position | Reaction with arenesulfonyl hydrazide mdpi.com |

| Isotopically Labeled | Incorporation of ¹³C | Use of ¹³C-labeled starting materials in synthesis medchemexpress.com |

Deoxy Analogues (e.g., 4-deoxy) and their Synthetic Routes

The synthesis of deoxy analogues of amino sugars, such as the 4-deoxy version of this compound, is a key area of research for creating inhibitors of glycoconjugate biosynthesis. nih.gov While direct synthesis of 4-deoxy-2-acetamido-2-deoxy-D-talopyranose is not extensively detailed in readily available literature, synthetic routes for analogous compounds provide a blueprint for its potential creation.

One established method for synthesizing 2-amino-2-deoxyhexoses, which are precursors to their N-acetylated forms, starts from acetylated glycals. cdnsciencepub.com For instance, 2-amino-2-deoxy-D-talose can be synthesized from tri-O-acetyl-D-galactal. cdnsciencepub.comcdnsciencepub.com This process involves the addition of nitrosyl chloride to the glycal, followed by conversion to an acetylated 2-oximinohexose derivative, and subsequent reduction of the oxime group to an amine. cdnsciencepub.com

Another general and effective route to 2-amino-2-deoxyhexoses is through the condensation of an aldopentose with nitromethane (B149229). cdnsciencepub.com For the synthesis of 2-amino-2-deoxy-D-talose, the starting material is D-lyxose. The key steps involve:

Reaction of D-lyxose with nitromethane to form 1-deoxy-1-nitrohexitols.

Treatment of the resulting nitrohexitols with ammonia (B1221849) to yield epimeric pairs of 2-acetamido-1,2-dideoxy-1-nitrohexitols.

A Nef reaction to convert the nitroacetamido intermediates into 2-acetamido-2-deoxyhexoses, including 2-acetamido-2-deoxy-D-talose. cdnsciencepub.comevitachem.com

To create a 4-deoxy analogue, modifications to these synthetic pathways would be necessary. For example, starting with a 4-deoxy-D-lyxose or introducing a deoxygenation step at the C4 position of a suitable intermediate in the synthetic sequence would be a plausible strategy. The synthesis of 4-deoxy analogues of N-acetyl-D-glucosamine and N-acetyl-D-xylose has been achieved and shown to inhibit glycoconjugate biosynthesis, highlighting the importance of such derivatives. nih.gov

| Starting Material | Key Intermediates | Final Product (Analogue) | Reference |

| Tri-O-acetyl-D-galactal | Acetylated 2-oximinohexose | 2-Amino-2-deoxy-D-talose | cdnsciencepub.com |

| D-lyxose | 1-Deoxy-1-nitro-D-galactitol, 2-Acetamido-1,2-dideoxy-1-nitro-D-galactitol | 2-Acetamido-2-deoxy-D-talose | cdnsciencepub.comevitachem.com |

Substituted Derivatives (e.g., azido, fluoro) for Mechanistic Probing

The introduction of substituents like azido and fluoro groups into the this compound structure provides powerful tools for mechanistic studies of enzymes involved in carbohydrate metabolism. These derivatives can act as inhibitors or probes to elucidate enzymatic pathways.

Azido Derivatives: The azido group serves as a bioisostere of the acetamido group and is a versatile precursor for creating other functionalities. The synthesis of 2-azido-2-deoxy sugars is often achieved through nucleophilic displacement of a suitable leaving group, such as a triflate, at the C-2 position of a sugar precursor. For example, 2-azido-2-deoxy-D-mannopyranoside derivatives have been efficiently synthesized from D-glucose precursors by introducing a triflate group at C-2, followed by displacement with sodium azide. nih.gov This approach could be adapted to talose precursors. Azidonitration of glycals, such as tri-O-acetyl-D-galactal, is another method to produce 2-azido-2-deoxy glycosides, which are precursors for 2-amino sugars. cdnsciencepub.com These azido derivatives are crucial for the synthesis of oligosaccharides and for use in bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition, to probe biological interactions. researchgate.netacs.org

Fluoro Derivatives: Fluorinated sugar analogues are valuable as mechanistic probes and potential enzyme inhibitors because the fluorine atom can act as a hydroxyl group mimic while being resistant to enzymatic cleavage. The synthesis of 4-deoxy-4-fluoro analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactose has been reported, and these compounds were shown to inhibit glycosaminoglycan biosynthesis. nih.govresearchgate.net A common strategy for introducing fluorine is by using reagents like diethylaminosulfur trifluoride (DAST) on a precursor with a free hydroxyl group at the desired position. For instance, the synthesis of 4-[F-18]fluoro-4-deoxy-N-acetylglucosamine derivatives for PET imaging has been accomplished from N-acetylglucosamine precursors. scirp.org Similar strategies could be employed to synthesize fluoro derivatives of this compound to probe the function of enzymes that process this sugar. nih.gov

| Derivative Type | Synthetic Precursor Example | Key Reagents | Purpose | Reference |

| Azido | D-Glucose derivative with C-2 triflate | Sodium azide | Mechanistic probes, Bioorthogonal chemistry | nih.gov |

| Azido | Tri-O-acetyl-D-galactal | Sodium azide, Ceric ammonium (B1175870) nitrate | Synthesis of 2-amino sugars | cdnsciencepub.com |

| Fluoro | N-Acetyl-D-glucosamine derivative | Diethylaminosulfur trifluoride (DAST) | Enzyme inhibition studies | nih.govresearchgate.net |

| Fluoro | N-Acetylglucosamine derivative | Kryptofix, Potassium carbonate, [18F]F- | PET imaging agents | scirp.org |

Synthesis of Oligosaccharide and Glycoconjugate Derivatives

Incorporating this compound into oligosaccharides and glycoconjugates is essential for studying their biological roles, particularly in the context of cancer antigens and bacterial cell walls. nih.govacs.org The synthesis of these complex molecules relies on the development of suitable glycosyl donors derived from this compound.

A significant challenge in synthesizing oligosaccharides containing 2-amino-2-deoxy sugars is the stereocontrolled formation of the glycosidic bond. The protecting groups on the glycosyl donor play a crucial role in directing the stereochemical outcome of the glycosylation reaction. For the synthesis of oligosaccharides containing 2-acetamido-2-deoxy sugars, various donor types have been employed, including glycosyl halides, phosphates, and thioglycosides. acs.orgnih.gov

For instance, the synthesis of tumor-associated carbohydrate antigens like Globo-H has utilized glycosyl phosphate building blocks. acs.org The introduction of a β-galactosamine unit, an epimer of talosamine, required careful selection of the amine-protecting group to ensure good reactivity of the donor. An N-trichloroacetyl-protected galactosamine donor was found to be effective. acs.org Similar strategies could be applied to talosamine donors.

The synthesis of mucin-type O-glycans, which are important glycoconjugates, often involves the use of orthogonally protected galactosamine building blocks to construct complex oligosaccharide chains. beilstein-journals.org The 2-azido group is frequently used as a masked form of the 2-acetamido group during oligosaccharide assembly, as it is non-participating and can be later converted to the acetamido group. mdpi.com This strategy allows for the stereoselective formation of glycosidic linkages that might be difficult to achieve with a participating N-acetyl group.

The synthesis of glycoconjugates often involves attaching the completed oligosaccharide to a protein or lipid backbone. nih.gov This can be achieved by incorporating a linker arm into the oligosaccharide structure during its synthesis, which can then be used for conjugation. beilstein-journals.orgmdpi.com

| Product Type | Glycosyl Donor Example | Key Protecting Group Strategy | Application | Reference |

| Oligosaccharide | Glycosyl phosphate | N-trichloroacetyl on amine | Synthesis of tumor antigens | acs.org |

| Oligosaccharide | 2-Azido-2-deoxy-selenogalactoside | 2-Azido group as non-participating group | Synthesis of blood group antigens | mdpi.com |

| Mucin-type O-glycan | Orthogonally protected galactosamine | Orthogonal protecting groups | Glycoarray attachment | beilstein-journals.org |

| Oligosaccharide | 2-O-acetyl-3,4,6-tri-O-benzyl-N-phenyltrifluoroacetimidoyl-D-talopyranose | N-phenyltrifluoroacetimidoyl | Synthesis of C-disaccharides | researchgate.net |

Enzymatic Interactions and Glycosidase/glycosyltransferase Research

Substrate Specificity and Enzyme Kinetic Studies

The involvement of 2-Acetamido-2-Deoxy-D-Talopyranose in polysaccharide biosynthesis in eukaryotes is not well-documented. However, research into bacterial polysaccharide synthesis has identified related, though distinct, molecules. Specifically, the biosynthesis of UDP-2-acetamido-2,6-dideoxy-L-talose has been described in the context of bacterial O-antigen formation. This underscores the natural occurrence of talosamine derivatives in biological pathways, although it does not directly implicate the D-pyranose form in the polysaccharide biosynthesis of other organisms. The central process of polysaccharide synthesis involves glycosyltransferases, which form glycosidic bonds by transferring a sugar moiety from a donor substrate, often a nucleotide sugar, to an acceptor.

Enzyme Inhibition Mechanisms

There is a notable absence of research investigating this compound as a noncompetitive inhibitor of glycosidases. Studies on glycosidase inhibition by related N-acetylated sugars have primarily focused on competitive inhibition mechanisms, where the inhibitor resembles the substrate and competes for the active site. The potential for this compound to bind to an allosteric site and induce a conformational change that reduces the enzyme's catalytic efficiency has not been explored in the available literature.

Specific studies on the effects of this compound on hexosaminidase activity are not present in the current body of scientific literature. Hexosaminidases are critical enzymes responsible for the cleavage of terminal N-acetyl-D-hexosamine residues from various glycoconjugates. While inhibitors of hexosaminidases are of significant interest, particularly in the context of lysosomal storage diseases, research has been concentrated on derivatives of N-acetylglucosamine and N-acetylgalactosamine, with no data available on the inhibitory or modulatory effects of the talo-isomer.

Glycosyltransferase Activity and Oligosaccharide Chain Elongation

The role of this compound in glycosyltransferase-mediated oligosaccharide chain elongation remains an uninvestigated area. Glycosyltransferases exhibit high specificity for both the donor sugar nucleotide and the acceptor molecule. While the enzymatic synthesis of oligosaccharides containing other N-acetyl-D-hexosamines is a well-established field of study, there are no reports on the utilization of a nucleotide-activated form of this compound (e.g., UDP-N-acetyl-D-talosamine) by glycosyltransferases for the elongation of oligosaccharide chains. Consequently, its potential incorporation into glycans and its effect on the structure and function of the resulting oligosaccharides are unknown.

Data on Enzymatic Interactions of this compound

The following table summarizes the availability of research data for the specified enzymatic interactions of this compound in the reviewed scientific literature.

| Section | Subsection | Research Focus | Data Availability |

| 4.1 | 4.1.1 | Interaction as a Substrate for Glycosidases | Not Available |

| 4.1.2 | Role in Polysaccharide Biosynthesis Pathways | Not Available for D-isomer | |

| 4.2 | 4.2.1 | Noncompetitive Inhibition of Glycosidases | Not Available |

| 4.2.2 | Effects on Hexosaminidase Activity | Not Available | |

| 4.3 | Glycosyltransferase Activity and Oligosaccharide Chain Elongation | Not Available |

Incorporation into Complex Carbohydrate Structures

The incorporation of monosaccharides into growing glycan chains is a fundamental biological process catalyzed by a diverse family of enzymes known as glycosyltransferases (GTs). These enzymes facilitate the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, which can be a carbohydrate, protein, or lipid. The specificity of glycosyltransferases for both their donor and acceptor substrates is a key determinant of the final structure and function of the resulting glycoconjugate.

While research directly detailing the incorporation of this compound into complex carbohydrates is limited, the broad substrate tolerance of some glycosyltransferases, particularly those from bacteria, suggests the potential for its use as a substrate. Bacterial glycosyltransferases are known for their ability to utilize a wide array of "rare" or unconventional sugars in the synthesis of natural products. This enzymatic flexibility is a cornerstone of glycodiversification, a process that generates structural variety in glycans, often leading to novel biological activities.

The general mechanism for glycosyltransferase action involves the recognition of a specific nucleotide-activated sugar, such as UDP-N-acetyl-D-talosamine. The enzyme then catalyzes the formation of a glycosidic bond between the talosamine moiety and a specific hydroxyl group on the acceptor substrate. The stereochemistry of this new bond is determined by the specific glycosyltransferase, which can be either retaining or inverting with respect to the anomeric carbon of the donor sugar.

Table 1: Comparison of Common Nucleotide Sugar Donors and the Potential for UDP-N-acetyl-D-talosamine Utilization

| Nucleotide Sugar Donor | Common Glycosyltransferase Families | Typical Acceptor Substrates | Potential for UDP-N-acetyl-D-talosamine as a Substrate |

| UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) | GT2, GT4, GT28 | Oligosaccharides, Proteins (O-GlcNAcylation) | High, due to structural similarity (C4-epimer) |

| UDP-N-acetyl-D-galactosamine (UDP-GalNAc) | GT6, GT27 | Proteins (O-GalNAcylation), Glycolipids | Moderate, structural differences at C4 may affect binding |

| UDP-Glucose (UDP-Glc) | GT1, GT5 | Glycogen, Cellulose (B213188), Glycolipids | Low, requires different enzyme specificity |

| UDP-Galactose (UDP-Gal) | GT7, GT8 | Lactose, Glycoproteins, Glycolipids | Low, requires different enzyme specificity |

This table is illustrative and based on the substrate specificities of known glycosyltransferase families. The potential for UDP-N-acetyl-D-talosamine utilization is inferred from its structural relationship to common donors.

The successful enzymatic incorporation of this compound would depend on several factors, including the flexibility of the active site of the glycosyltransferase to accommodate the axial hydroxyl group at the C4 position, which distinguishes it from GlcNAc. Research into engineered glycosyltransferases with altered substrate specificities may provide a viable route for the synthesis of novel glycoconjugates containing this rare sugar.

Studies with Sugar Nucleotide Mutases

Sugar nucleotide mutases are enzymes that catalyze the interconversion of sugar nucleotides, often involving a change in the ring structure of the sugar moiety. A well-studied example is UDP-galactopyranose mutase, which converts UDP-galactopyranose to UDP-galactofuranose. These enzymes play crucial roles in providing the necessary precursors for the biosynthesis of various cell surface polysaccharides, particularly in microorganisms.

Direct studies of sugar nucleotide mutases acting on UDP-N-acetyl-D-talopyranose are not extensively documented. However, research on related enzymes provides insights into the potential for such interactions. For instance, studies on UDP-galactopyranose mutase have explored its substrate specificity. Attempts to use substrates with altered stereochemistry, such as changing the D-galacto configuration to the D-talo configuration at the C2 position, have been shown to result in a lack of enzymatic turnover. This suggests that the stereochemistry of the sugar is a critical determinant for the activity of this particular mutase.

The biosynthesis of various sugar nucleotides often involves a series of enzymatic modifications, including epimerization. For example, UDP-N-acetylglucosamine 2-epimerase catalyzes the conversion of UDP-GlcNAc to UDP-N-acetylmannosamine. It is conceivable that a similar epimerase could potentially act on UDP-N-acetyl-D-glucosamine or UDP-N-acetyl-D-mannosamine to produce UDP-N-acetyl-D-talosamine, although this has yet to be definitively established.

Table 2: Key Enzymes in Sugar Nucleotide Metabolism and Their Potential Relevance to UDP-N-acetyl-D-talosamine

| Enzyme Class | Function | Known Substrates | Potential Interaction with TalNAc Derivatives |

| Pyrophosphorylase | Formation of nucleotide sugars from sugar-1-phosphates | Glc-1-P, Gal-1-P, GlcNAc-1-P | A pyrophosphorylase with broad substrate specificity might synthesize UDP-TalNAc from TalNAc-1-phosphate. |

| Epimerase | Inversion of stereochemistry at a specific carbon | UDP-Glc, UDP-GlcNAc | An epimerase could potentially convert UDP-GlcNAc or UDP-ManNAc to UDP-TalNAc. |

| Dehydrogenase | Oxidation of a hydroxyl group | UDP-Glc, UDP-GlcNAc | Unlikely to be directly involved in the formation from common precursors without prior epimerization. |

| Mutase | Isomerization of the sugar ring structure | UDP-Galp | Specificity appears strict; direct action on UDP-TalNAc for ring isomerization is uncertain. |

This table summarizes the functions of key enzyme classes in sugar nucleotide metabolism and speculates on their potential interactions with derivatives of this compound based on known enzymatic activities.

Further research is necessary to identify and characterize enzymes that can synthesize or modify UDP-N-acetyl-D-talosamine. The discovery of such enzymes would be a significant advancement, enabling the chemoenzymatic synthesis of complex carbohydrates containing this rare amino sugar and facilitating a deeper understanding of its biological significance.

Advanced Structural and Mechanistic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of 2-Acetamido-2-Deoxy-D-Talopyranose in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and their spatial relationships.

Anomeric Configuration Determination

The orientation of the substituent at the anomeric carbon (C1) significantly influences the biological activity of carbohydrates. In pyranoses, the two possible stereoisomers at this position are designated as α and β anomers. diva-portal.org The determination of this configuration for this compound is readily achieved by analyzing the coupling constants between the anomeric proton (H1) and the adjacent proton (H2) in the ¹H NMR spectrum.

Generally, for pyranose rings in a standard chair conformation, a large vicinal coupling constant (³J(H1,H2)) of approximately 7–9 Hz is indicative of a trans-diaxial relationship between H1 and H2, which corresponds to a β-configuration. unimo.it Conversely, a smaller coupling constant, typically in the range of 2–4 Hz, suggests a cis (axial-equatorial or equatorial-axial) relationship, characteristic of an α-anomer. unimo.it For sugars with a manno-configuration, where H2 is equatorial, the ³J(H1,H2) values are smaller, around 1.6 Hz for the α-anomer (diequatorial) and 0.8 Hz for the β-anomer (axial-equatorial). unimo.it

Furthermore, the chemical shift of the anomeric carbon (C1) in the ¹³C NMR spectrum can also provide clues to the anomeric configuration. Typically, the C1 resonance of a β-anomer is found at a lower field (higher ppm value) compared to its α-anomer counterpart. nih.gov Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals, including those of the anomeric center. diva-portal.org For instance, in residues with a manno-configuration, the magnitude of the two-bond carbon-proton coupling constant (²J(C2,H1)) can be used to distinguish between anomers, with values of approximately +8.0 Hz for β-anomers and -1.5 Hz for α-anomers. researchgate.net

Conformational Analysis of Pyranose Ring

The six-membered pyranose ring of this compound is not planar but exists in various conformations, with the chair forms being the most stable. The specific chair conformation (e.g., ⁴C₁ or ¹C₄) and any deviations from it can be elucidated by a detailed analysis of vicinal proton-proton coupling constants (³J(H,H)) throughout the sugar ring. scispace.com

While the D-gluco and D-galacto isomers of 2-acetamido-2-deoxyhexoses predominantly adopt a ⁴C₁ conformation, the conformational preference of the D-talo isomer can be more complex due to different steric interactions of its axial substituents. Detailed NMR studies, often supported by computational modeling, are necessary to accurately describe the conformational equilibrium of this compound.

Isotopic Labeling for Mechanistic Insights (e.g., Deuterium)

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique to trace reaction mechanisms and understand dynamic processes involving this compound. symeres.comnih.gov By selectively replacing specific protons with deuterium, one can follow the fate of these atoms during a chemical or enzymatic reaction.

In NMR spectroscopy, the substitution of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding ¹H signal and simplifies the spectrum, aiding in signal assignment. researchgate.net Furthermore, the presence of deuterium can influence the chemical shifts and coupling constants of neighboring nuclei, providing additional structural information. The kinetic isotope effect, where a reaction rate is altered by isotopic substitution, can be monitored using deuterium labeling to gain insights into the rate-determining step of a mechanism. symeres.com

For instance, deuterium labeling can be employed to study the mechanism of glycosyltransferases that utilize this compound as a substrate. By tracking the position of the deuterium label in the product, the stereochemistry of the glycosidic bond formation can be determined. Metabolic labeling with deuterium oxide (D₂O) allows for the incorporation of deuterium into various positions of the molecule through metabolic pathways, providing a tool to study its biosynthesis and turnover in biological systems. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of this compound and its derivatives by analyzing the mass-to-charge ratio of its ions.

Elucidation of Fragmentation Pathways of Derivatives

In mass spectrometry, molecules are ionized and subsequently fragmented. The pattern of fragmentation is highly dependent on the structure of the molecule and can be used to elucidate its chemical makeup. For carbohydrates like this compound, derivatization is often employed to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatives include trimethylsilyl (B98337) (TMS) ethers or acetylated derivatives.

The electron ionization (EI) mass spectra of these derivatives exhibit characteristic fragmentation patterns. The fragmentation is often directed by the functional groups present. For example, in acetylated amino sugars, initial fragmentation often involves the loss of an acetoxy group or the entire N-acetyl group. The resulting fragment ions can undergo further decomposition, leading to a series of ions that are indicative of the original structure.

The study of these fragmentation pathways is often aided by high-resolution mass spectrometry, which allows for the determination of the elemental composition of the fragment ions. Furthermore, isotopic labeling, for instance with deuterium in the acetyl groups, can be used to trace the origin of atoms in the fragments, thereby confirming the proposed fragmentation mechanisms. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, are also crucial for piecing together the complex fragmentation pathways.

A generalized fragmentation pathway for a derivatized 2-acetamido-2-deoxyhexose might involve:

Initial loss of a substituent: This could be a trimethylsilyl group or an acetyl group from one of the hydroxyls or the amino group.

Cleavage of the pyranose ring: The ring can open and fragment in characteristic ways, often leading to ions containing the C1 and C2 atoms, which includes the acetamido group.

Cross-ring cleavages: These fragmentations provide information about the positions of substituents on the sugar ring.

Application in Linkage Analysis of Glycoconjugates

When this compound is part of a larger oligosaccharide or glycoconjugate, mass spectrometry is a key tool for determining its linkage to other sugar residues. nih.gov In linkage analysis, the glycoconjugate is typically permethylated to protect the free hydroxyl groups before being subjected to hydrolysis, reduction, and acetylation. The resulting partially methylated alditol acetates (PMAAs) can then be analyzed by GC-MS.

The fragmentation pattern of the PMAA derived from the this compound residue will reveal the positions of the original glycosidic linkages. The positions that were involved in a linkage will not be acetylated, while the free hydroxyl groups will be. The mass spectrum will show characteristic fragments that correspond to cleavage on either side of the methoxy (B1213986) groups (indicating a linked position) and acetoxy groups (indicating a free hydroxyl in the original oligosaccharide).

For example, if this compound was linked through its 4-position, the resulting PMAA would have a methyl group at the 4-position and acetyl groups at the 1, 3, 5, and 6-positions. The mass spectrum would then exhibit a fragmentation pattern that is unique to this substitution pattern, allowing for the unambiguous determination of the linkage position. The mass spectra of trimethylsilyl derivatives of disaccharides containing 2-acetamido-2-deoxy-aldohexoses have been compared to distinguish between (1→2), (1→3), (1→4), and (1→6) glycosidic linkages. uu.nl

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for its purification, the analysis of its derivatives, and the determination of its purity. These methods leverage the differential partitioning of the compound and its derivatives between a stationary phase and a mobile phase to achieve separation.

Column Chromatography (e.g., Cellulose (B213188), Silica) for Purification

Column chromatography serves as a fundamental technique for the purification of this compound and its synthetic intermediates. While specific, detailed protocols for the purification of the parent compound are not extensively published, the principles of its application are well-established through the purification of closely related N-acetylated amino sugars and their derivatives.

Silica (B1680970) gel is a commonly employed stationary phase for the purification of derivatives of 2-amino-2-deoxy sugars. For instance, in the synthesis of a 2-amino-2-deoxy-L-talopyranose derivative, column chromatography was essential for the separation and purification of intermediates. Similarly, 2-acetamido-2-deoxy-6-O-p-tolylsulfonyl-D-mannopyranose, a related amino sugar derivative, has been purified using silica gel column chromatography with a dichloromethane:acetone solvent system. The separation of anomeric mixtures of protected 2-amino-2-deoxy-L-talopyranose derivatives has also been achieved through column chromatography. pageplace.de

Cellulose-based stationary phases are also utilized, particularly in the context of chiral separations. While more commonly associated with High-Performance Liquid Chromatography (HPLC), cellulose and its derivatives can be used in column chromatography to resolve enantiomers or diastereomers of carbohydrate derivatives. scielo.brresearchgate.net The selection of the stationary phase and the eluting solvent system is critical and is determined by the polarity and structural features of the specific derivative of this compound being purified.

Table 1: Examples of Column Chromatography Applications for Amino Sugar Derivatives

| Compound/Derivative | Stationary Phase | Eluent System | Purpose |

| 2-amino-2-deoxy-L-talopyranose derivative intermediates | Not specified | Not specified | Purification |

| 2-acetamido-2-deoxy-6-O-p-tolylsulfonyl-D-mannopyranose | Silica gel | Dichloromethane:Acetone (1:2) | Purification |

| Anomers of 1,4,6-tri-O-acetyl-2-(tert-butoxycarbonylamino)-3-O-tert-butyldimethylsilyl-2-deoxy-L-talopyranose | Not specified | Not specified | Separation of anomers |

| Various racemates | Cellulose triacetate coated on silica gel | Ethanol-based mobile phases | Chiral separation |

Gas-Liquid Chromatography (GLC) for Derivative Analysis

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for the compositional analysis of carbohydrates, including this compound. Due to the non-volatile nature of sugars, derivatization is a mandatory prerequisite for GLC analysis. nih.gov A common method involves trimethylsilylation, which converts the polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers. nih.govuu.nl

A notable study on the analysis of 2-acetamido-2-deoxy-D-talose involved its complete trimethylsilylation, followed by gas-liquid partition chromatography. cdnsciencepub.com The analysis revealed the presence of three distinct peaks, which likely correspond to different anomeric forms (α and β) and potentially different ring conformations (pyranose and furanose) of the sugar in equilibrium. cdnsciencepub.com This highlights the utility of GLC in not only identifying the presence of the sugar but also providing insights into its structural isomerism in solution.

The general procedure for GLC analysis of amino sugars involves:

Methanolysis: To cleave glycosidic bonds if the sugar is part of a larger structure.

Re-N-acetylation: To ensure the amino group is acetylated. nih.gov

Derivatization: Typically trimethylsilylation to increase volatility. nih.gov

Injection and Separation: The derivatized sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase.

Detection: A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification. nih.gov

Table 2: GLC Analysis of Trimethylsilylated 2-Acetamido-2-Deoxy-D-Talose

| Derivative | Chromatographic Technique | Observed Peaks | Interpretation | Reference |

| Fully trimethylsilylated 2-acetamido-2-deoxy-D-talose | Gas-liquid partition chromatography | Three peaks with TGN values of 0.85, 1.04, and 1.66 | Presence of anomeric and possibly ring isomers | cdnsciencepub.com |

TGN is the retention time relative to 1,2,3,4,6-penta-O-trimethylsilyl-α-D-glucopyranose.

High-Performance Liquid Chromatography (HPLC) for Purity and Derivative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is employed for assessing the purity of the compound, separating it from related sugars, and analyzing its derivatives. tandfonline.comresearchgate.netsigmaaldrich.com Commercial suppliers of this compound often state its purity as ≥95% as determined by HPLC. carlroth.comavantorsciences.com

HPLC offers several advantages over GLC for carbohydrate analysis, including the ability to analyze underivatized sugars in aqueous solutions, although derivatization can be used to enhance detection sensitivity. ddtjournal.com Various HPLC modes are applicable, such as normal-phase, reversed-phase, and ion-exchange chromatography.

Anion-exchange HPLC, particularly when coupled with pulsed amperometric detection (PAD), is a highly sensitive method for the analysis of underivatized carbohydrates. This technique has been successfully applied to the separation and analysis of UDP-2-acetamido sugars, demonstrating its potential for monitoring enzymatic reactions involving derivatives of this compound. researchgate.net Furthermore, HPLC methods have been developed to discriminate between enantiomeric amino deoxy sugars after appropriate derivatization, which is crucial for quality control and stereospecific synthesis. tandfonline.com

Table 3: HPLC Applications in the Analysis of 2-Acetamido Sugars

| Analytical Goal | HPLC Method | Detection | Key Findings |

| Purity Assessment | Not specified | Not specified | Commercially available this compound purity is often ≥95%. carlroth.com |

| Separation of UDP-2-acetamido sugars | Anion-exchange HPLC | UV/Vis or MS | Successful separation and monitoring of enzymatic reactions. researchgate.net |

| Enantiomeric discrimination | Reversed-phase HPLC after derivatization with a chiral reagent | Fluorescence | A general method for determining the absolute configuration of amino deoxy sugars. tandfonline.com |

| Analysis of glycosylated amino acids | Reversed-phase HPLC | UV/Vis | Standardization of methodology for identification and separation of glycosylated amino acids. scielo.brresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful theoretical tools used to investigate the structural and interactive properties of this compound at an atomic level. These methods complement experimental data by providing insights into conformational preferences and the dynamics of molecular interactions.

Prediction of Conformational Preferences

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly the conformation of its pyranose ring. Computational studies, often in conjunction with experimental data from techniques like NMR spectroscopy, are used to predict the most stable conformations.

A comprehensive conformational analysis of the trimethylsilyl (TMS) derivatives of six 2-acetamido-2-deoxy-D-aldohexopyranoses, including the talose configuration, was performed using high-resolution proton NMR spectroscopy and computer simulations. uu.nl The study concluded that for all the aldohexopyranoses investigated, the pyranoid ring predominantly adopts the ⁴C₁(D) chair conformation. uu.nl This conformation places the bulky C-5 substituent in an equatorial position, which is generally favored thermodynamically.

The preferred conformation of the acetamido group at the C-2 position is also a subject of conformational analysis. Studies on related N-acetylated hexosamines suggest a dynamic equilibrium between cis and trans conformations of the acetamido group with respect to the pyranoid ring. uu.nl The relative populations of these conformers can be influenced by the stereochemistry at other positions on the sugar ring.

Table 4: Predicted Conformational Features of 2-Acetamido-2-Deoxy-Aldohexopyranoses

| Structural Feature | Predicted Predominant Conformation | Method of Prediction |

| Pyranoid Ring | ⁴C₁(D) chair conformation | NMR spectroscopy and computer simulation uu.nl |

| Acetamido Group (at C-2) | Dynamic equilibrium between cis and trans conformations | NMR spectroscopy uu.nl |

Modeling of Enzyme-Substrate/Inhibitor Interactions

This compound is known to be a noncompetitive inhibitor of the enzyme glycosidase. biosynth.com Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to elucidate the structural basis of these interactions. These methods can predict how the sugar binds to the active or allosteric site of an enzyme and can help explain its inhibitory mechanism.

The general process for modeling enzyme-inhibitor interactions involves:

Obtaining the 3D structure: The three-dimensional structures of the enzyme (target) and the inhibitor (ligand) are required. These can be obtained from crystallographic data (e.g., Protein Data Bank) or generated through homology modeling. nih.gov

Molecular Docking: The inhibitor is computationally "docked" into the binding site of the enzyme to predict the preferred binding orientation and affinity.

Molecular Dynamics (MD) Simulations: The stability of the enzyme-inhibitor complex is assessed over time using MD simulations, which provide insights into the dynamic nature of the interaction and can be used to calculate binding free energies.

While specific modeling studies for this compound with a particular glycosidase are not widely published, the methodologies are well-established. For example, molecular dynamics and energy-minimization protocols have been used to analyze the binding of C4-modified neuraminic acid inhibitors to influenza virus sialidase, a type of glycosidase. researchgate.net These computational approaches are directly applicable to understanding how this compound interacts with its target enzymes, providing a rationale for its biological activity and guiding the design of more potent inhibitors. evitachem.com

Applications in Biochemical and Glycobiological Research

Probes for Carbohydrate Metabolism and Signaling Pathways

2-Acetamido-2-deoxy-D-talopyranose and its derivatives serve as critical probes for dissecting the intricate pathways of carbohydrate metabolism and cellular signaling. Due to its structural similarity to naturally occurring sugars, it can be utilized as a substrate or inhibitor in a variety of enzymatic assays to elucidate enzyme kinetics and metabolic fluxes. evitachem.com The compound can undergo phosphorylation at the C-6 position, forming a phosphate (B84403) derivative that has implications in metabolic pathways. evitachem.com Its ability to interact with specific enzymes allows it to influence carbohydrate metabolism; for instance, it can act as a substrate for certain glycosidases involved in polysaccharide biosynthesis, thereby affecting cellular processes like signaling. evitachem.com

Building Blocks for Synthetic Oligosaccharides and Glycoconjugates for Research Purposes

In the field of synthetic carbohydrate chemistry, this compound is an important building block for the construction of complex oligosaccharides and glycoconjugates. evitachem.com The synthesis of such molecules is essential for studying their biological functions, including their roles in cell recognition, immune responses, and pathogen interactions. researchgate.net

N-acetylated amino sugars, including the mannose epimer of the title compound (N-acetylmannosamine or ManNAc), are known to be challenging but crucial starting materials for synthesizing microbial glycans. nih.gov Research has focused on developing reliable and scalable procedures to create versatile building blocks from more common precursors, such as D-glucose, through multi-step chemical transformations including nucleophilic displacement and functional group manipulations. nih.gov These synthetic building blocks can be designed to act as either glycosyl donors or acceptors, facilitating the formation of specific glycosidic bonds required for assembling target oligosaccharides. evitachem.comnih.gov Such synthetic glycans are used for various research applications, including the development of potential vaccines. biosynth.com

Research Tools for Enzyme Characterization and Assay Development

This compound is utilized as a tool for the characterization of carbohydrate-active enzymes. It has been identified as a noncompetitive inhibitor of glycosidase, where it reduces enzymatic activity without preventing substrate binding, thereby inhibiting the cleavage of glycoconjugates. evitachem.combiosynth.com This inhibitory action is valuable for studying the mechanism and function of these enzymes. evitachem.com

Furthermore, derivatives of related amino sugars are synthesized to develop potent and selective enzyme inhibitors for therapeutic and research purposes. For example, a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones, derived from D-glucosamine, have been synthesized and evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). mdpi.com These studies are crucial for extending the structure-activity relationships of enzyme inhibitors. mdpi.com Kinetic evaluations revealed that these compounds act as potent competitive inhibitors, with some achieving nanomolar efficacy. mdpi.com

| Compound | Substituent (Arene) | hOGA Ki (nM) | hHexB Ki (nM) |

|---|---|---|---|

| 5a | p-Toluenesulfonyl | 150 | 48 |

| 5b | Benzenesulfonyl | 96 | 31 |

| 5c | p-Methoxybenzenesulfonyl | 142 | 68 |

| 5d | p-Chlorobenzenesulfonyl | 104 | 29 |

| 5e | 2-Naphthalenesulfonyl | 40 | 15 |

| 5f | 1-Naphthalenesulfonyl | 27 | 6.8 |

Investigation of Cellular Glycoconjugate Biosynthesis Modulation

Analogues of 2-acetamido-2-deoxy sugars are synthesized to investigate and modulate the biosynthesis of cellular glycoconjugates like glycoproteins and glycosaminoglycans. nih.govnih.gov Studies using primary hepatocyte cultures have evaluated how these analogues affect the incorporation of radiolabeled precursors into newly synthesized macromolecules. nih.gov For example, 4-deoxy analogues of N-acetylglucosamine (GlcNAc) were tested for their ability to inhibit the incorporation of [3H]glucosamine and [14C]leucine. nih.gov

These investigations provide insights into metabolic pathways and potential mechanisms of inhibition. Some analogues demonstrate significant reduction in glycoconjugate synthesis, with their acetylated forms often showing greater potency at lower concentrations. nih.gov The inhibitory effects can sometimes be linked to a "uridine trapping" mechanism, which depletes cellular UTP pools and consequently inhibits total protein synthesis. nih.gov Furthermore, certain analogues have been shown to cause the production of smaller, prematurely terminated glycosaminoglycan (GAG) chains, suggesting they may act either by being incorporated into the growing chain or by inhibiting key enzymes in the biosynthetic pathway. nih.gov

| Compound | Description | Concentration | [3H]GlcN Incorporation (% of Control) | [14C]Leu Incorporation (% of Control) |

|---|---|---|---|---|

| 11 | Methyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside | 20 mM | 11% | 12% |

| 15 | 2-Acetamido-2,4-dideoxy-α,β-D-xylo-hexopyranoses | 20 mM | 25% | 36% |

| - | Acetylated analogue of 11 | 1 mM | Greater inhibition than non-acetylated form | |

| - | Acetylated analogue of 15 | 1 mM | Greater inhibition than non-acetylated form |

Role in Studying Microbial Polysaccharide Structure and Function

N-acetylated amino sugars, including this compound and its epimers, are fundamental components of various bacterial polysaccharides, such as capsular polysaccharides (CPS) and lipopolysaccharides (LPS). nih.govnih.gov These surface glycans are crucial for bacterial survival, pathogenesis, and interaction with the host immune system, making them important targets for research and vaccine development. nih.gov

The study of these structures often requires synthetic access to their constituent monosaccharides and oligosaccharide repeating units. For instance, UDP-α-D-ManNAc, an activated form of the epimer of the title compound, was chemically synthesized as a donor substrate to enable the in vitro reconstitution and functional characterization of the enzymatic steps involved in the biosynthesis of the secondary cell wall polymer of Paenibacillus alvei. nih.gov This research is vital for understanding how bacteria build their complex cell surfaces. Additionally, N-acetylated amino sugars are found in unique structures, such as the variant N-glycosidic linkage in the surface layer glycoprotein (B1211001) of Bacillus stearothermophilus, highlighting their diverse roles in microbial biology. nih.gov

Development of Glycomaterials for Research (e.g., affinity matrices)

While specific examples for this compound are not extensively documented, monosaccharides are generally valuable as ligands for the development of specialized glycomaterials for research. A primary application is in the creation of affinity chromatography matrices. In this technique, the sugar molecule is chemically immobilized onto a solid, inert support, such as agarose (B213101) beads. This custom matrix can then be used to selectively capture, purify, and study proteins that specifically bind to that particular sugar residue. Such proteins could include lectins, glycosyltransferases, antibodies, or other carbohydrate-binding proteins. The specificity of the interaction allows for the efficient isolation of target proteins from complex biological mixtures, facilitating further structural and functional analysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-acetamido-2-deoxy-D-talopyranose, and how can structural integrity be validated post-synthesis?

- Synthesis Methods : The compound is synthesized from D-lyxose via multi-step chemical transformations, including epimerization and selective acetylation. Key steps involve protecting group strategies (e.g., benzyl or acetyl groups) to control stereochemistry at the C-4 position, which differentiates it from its epimer, N-acetyl-D-galactosamine .

- Validation : Post-synthesis validation requires:

- NMR Spectroscopy : Confirm the pyranose ring configuration and acetamido group placement using H and C NMR. For example, the C-2 deoxy group absence of hydroxyl resonance distinguishes it from non-deoxy sugars .

- Melting Point Analysis : Compare observed ranges (e.g., 180–185°C) with literature values to assess purity .

Q. How does this compound interact with glycosidases, and what experimental assays are used to study this?

- Mechanism : The compound acts as a competitive inhibitor by mimicking the transition state of glycosidase substrates. Its C-2 acetamido group disrupts enzyme-substrate binding via steric hindrance or hydrogen-bonding interference .

- Assay Design :

- Kinetic Studies : Measure (inhibition constant) using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides). Monitor fluorescence changes to calculate inhibition efficiency .

- X-ray Crystallography : Co-crystallize the compound with target glycosidases to resolve binding modes and active-site interactions .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound derivatives for glycan assembly?

- Derivatization Strategies :

- Protecting Group Optimization : Use 3,6-di-O-acetyl or 4-O-benzylidene groups to direct regioselective glycosylation. For example, allyl or benzyl groups at C-3/C-6 enhance solubility for coupling reactions .

- Azide-alkyne Click Chemistry : Introduce azide functionalities (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide) for bioorthogonal labeling in glycoconjugate synthesis .

- Analytical Validation :

- Circular Dichroism (CD) : Confirm axial/equatorial group configurations in derivatives.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas of complex derivatives (e.g., disaccharides with 4-deoxy modifications) .

Q. What methodologies resolve contradictions in reported glycosidase inhibition data for this compound?

- Common Contradictions : Discrepancies in IC values across studies may arise from:

- Enzyme Source Variability : Glycosidases from different organisms (e.g., human vs. bacterial) exhibit distinct active-site geometries.

- Assay Conditions : pH, temperature, and substrate concentration affect inhibition kinetics.

- Resolution Strategies :

- Standardized Assays : Use recombinant enzymes and control buffer conditions (e.g., 50 mM citrate-phosphate, pH 5.0).

- Structure-Activity Relationship (SAR) Studies : Compare inhibition data with derivatives (e.g., 6-O-tosyl or 3-O-allyl analogs) to identify critical functional groups .

Q. How can this compound be functionalized for glycan microarray studies, and what analytical tools validate its incorporation?

- Functionalization Techniques :

- Fluorescent Tagging : Attach Cy3/Cy5 dyes via amine-reactive succinimidyl esters for microarray spotting .

- Biotinylation : Use biotin-hydrazide conjugation for streptavidin-based immobilization .

- Validation Tools :

- Surface Plasmon Resonance (SPR) : Measure binding affinities to lectins (e.g., galectins) in real-time.

- MALDI-TOF MS : Confirm glycan structure post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products